molecular formula C13H19N B13288340 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole

7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole

Cat. No.: B13288340
M. Wt: 189.30 g/mol
InChI Key: AWKRBOMZYCFJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a tert-butyl group at the 7th position and a methyl group at the 5th position on the indole ring. Indoles are known for their biological and pharmacological activities, making them valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction typically involves refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole derivative.

Industrial Production Methods: Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This may include using catalysts, controlling temperature and pressure, and employing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles, which can be further modified for various applications .

Scientific Research Applications

7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication . The exact pathways and targets depend on the specific application and the modifications made to the indole structure.

Comparison with Similar Compounds

Uniqueness: 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and methyl groups can enhance its stability and selectivity in various reactions and applications .

Conclusion

This compound is a valuable compound in the indole family, with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a subject of ongoing research and development.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

7-tert-butyl-5-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H19N/c1-9-7-10-5-6-14-12(10)11(8-9)13(2,3)4/h7-8,14H,5-6H2,1-4H3

InChI Key

AWKRBOMZYCFJGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(C)(C)C)NCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.